molecular formula C10H9NO B1309500 6-Methylindole-3-carboxaldehyde CAS No. 4771-49-7

6-Methylindole-3-carboxaldehyde

Cat. No.: B1309500
CAS No.: 4771-49-7
M. Wt: 159.18 g/mol
InChI Key: LZERQSJGPXFAKB-UHFFFAOYSA-N
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Description

6-Methylindole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

6-Methylindole-3-carboxaldehyde, a derivative of indole, primarily targets the immune and metabolic systems . It interacts with the host’s immune system and metabolism, affecting the biological effects of bacteria as signaling molecules .

Mode of Action

The compound acts by activating nuclear receptors and regulating intestinal hormones . It also influences the expression of various genes, including endothelial nitric oxide synthase (eNOS), vascular cell adhesion molecule (VCAM), C–C motif chemokine ligand 2 (CCL2), and interleukin-6 (IL6) .

Biochemical Pathways

This compound is involved in the metabolism of tryptophan, an essential amino acid . The compound is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The biochemical pathway can be summarized as follows: Tryptophan → Indole-3-Acetate → Methylindole (Skatole) or Indole-3-Aldehyde .

Pharmacokinetics

The compound’s pharmacokinetics are influenced by the activity of gut microbes . The abundance of certain bacteria, such as Bacteroidaceae and Lactobacillaceae, which produce tryptophanase metabolizing tryptophan into indole-3-carboxaldehyde, can affect the metabolism of tryptophan to this compound .

Result of Action

The action of this compound results in the maintenance of intestinal homeostasis and impacts liver metabolism and the immune response . It also reduces the total reactive oxygen species (ROS) level, induced by ox-LDL, by 70% .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors, particularly the gut microbiota . The compound’s action can be affected by the presence of certain bacteria in the gut, which are involved in the bioconversion of indoles from tryptophan .

Biochemical Analysis

Biochemical Properties

6-Methylindole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the glutathione S-transferase (GST) enzyme, where this compound exhibits a high inhibitory effect This interaction is crucial as GSTs are involved in detoxification processes and cellular signaling

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound inhibits the activity of GST, which plays a role in cellular detoxification and signaling . This inhibition can lead to changes in cellular metabolism and gene expression, potentially affecting cell proliferation and apoptosis. Additionally, this compound has been observed to impact the production of reactive oxygen species (ROS), further influencing cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of GST, inhibiting its activity . This binding interaction prevents the detoxification of reactive electrophilic compounds, leading to increased cellular stress. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially affecting enzyme activity and gene expression. The inhibition of GST by this compound highlights its potential as a therapeutic agent in diseases where GST activity is dysregulated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on GST over extended periods . Its degradation products and their impact on cellular functions require further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant inhibitory effects on GST activity without causing adverse effects . At higher doses, toxic effects may be observed, including increased ROS production and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications, ensuring efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as GST, influencing metabolic flux and metabolite levels . The compound’s role in the metabolism of tryptophan and its derivatives is particularly noteworthy. It is metabolized by gut microbiota, producing bioactive compounds that can influence host physiology

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its biological activity and therapeutic potential. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, where it exerts its effects on enzyme activity and gene expression Post-translational modifications and targeting signals may influence its localization, ensuring that it reaches the appropriate cellular sites for optimal activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylindole-3-carboxaldehyde typically involves the condensation of 6-methylindole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 6-methylindole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Methylindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylindole-3-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 6-Methylindole-3-carboxaldehyde is unique due to the presence of the methyl group at the 6 position, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for the synthesis of novel indole derivatives with potential therapeutic applications .

Properties

IUPAC Name

6-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZERQSJGPXFAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406468
Record name 6-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-49-7
Record name 6-Methylindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 12-l. three-necked flask, equipped with a mechanical stirrer, a thermometer and a dropping funnel provided with a Drierite drying tube was charged with 610 ml (7.9 moles) of N,N-dimethylformamide. The flask was immersed in an ice bath and 217 g (1.42 moles) of phosphorus oxychloride was added at 5°-10° with stirring over 1 hour. The dropping funnel was rinsed with 20 ml of dimethylformamide and the light pink orange oil was stirred for further 10 minutes in the ice bath. Then a solution of 156 g (1.19 moles) of 6-methylindole in 156 ml of dimethylformamide was added at 5°-10° C. over a period of 1 hour. The ice bath was removed and the red orange solution was stirred for an additional hour, while the flask content warmed up to room temperature. At the end of the reaction period, 1.17 kg of crushed ice was added. The temperature fell to -10° and after a short time a light yellow slurry was formed. The reaction mixture was stirred for 1 hour, as the temperature came to 15°. Then a solution of 840 g (13.0 moles) of potassium hydroxide pellets (87% assay) in 2 l of water was added over 30 minutes, during which time the pot temperature rose to 50°. After the addition was complete, the dropping funnel was replaced by a reflux condenser and the orange solution was heated rapidly with stirring on a steam bath to 93° and kept at this temperature for 30 minutes. The mixture was allowed to stand at room temperature overnight. The precipitate was collected by suction filtration, washed with water and dried at 60° (constant weight) to give 186.5 g (98%) of product as orange crystals, m.p. 183°-186°.
[Compound]
Name
12-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
156 g
Type
reactant
Reaction Step Three
Quantity
156 mL
Type
reactant
Reaction Step Three
Quantity
840 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
610 mL
Type
reactant
Reaction Step Five
Yield
98%

Synthesis routes and methods II

Procedure details

Phosphorus oxychoride (3.2 ml, 34.3 mmol) was added dropwise to dimethyl formamide (26 ml) over ten minutes at ~5° C. To this solution was added a dimethyl formamide (32 ml) solution of 6-methylindole (3.307 g, 25.2 mmol) over 10 minutes. The mixture was slowly warmed to ambient temperature, then heated to 50° C. for four hours. The mixture was cooled to ambient temperature, then poured onto ice (500 g). The aqueous solution was left to stand for 16 hours. Sodium hydroxide (6.0 g) was dissolved in water (22 ml) and added dropwise to the brown solution. The resultant yellow precipitate was boiled and filtered hot. It was left to cool to room temperature, then to 5° C. The precipitate was filtered off and washed with water (800 ml), dried at the pump, then further dried in vacuo at 50° C. for 16 hours to yield a yellow solid.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
3.307 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
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22 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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